molecular formula C13H12N2O3 B2529132 2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile CAS No. 883650-23-5

2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile

Cat. No.: B2529132
CAS No.: 883650-23-5
M. Wt: 244.25
InChI Key: HMEXUVVGIGEURJ-UHFFFAOYSA-N
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Description

2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of an indole moiety fused with a dioxane ring, making it a unique and interesting subject for chemical research. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of an indole derivative with a dioxane precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further functionalized to introduce the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of spirocyclic compounds.

Scientific Research Applications

2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile involves its interaction with molecular targets through its spirocyclic structure. This structure can bind to specific sites on proteins or other biological molecules, influencing their function. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile stands out due to its unique combination of an indole and dioxane ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

2-(2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-6-7-15-11-5-2-1-4-10(11)13(12(15)16)17-8-3-9-18-13/h1-2,4-5H,3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEXUVVGIGEURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=CC=CC=C3N(C2=O)CC#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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